molecular formula C27H35N3O B609071 4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile

4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile

Cat. No.: B609071
M. Wt: 417.6 g/mol
InChI Key: AUWUGRCKTQSGJY-HHHXNRCGSA-N
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Description

MIV-6R is a small-molecule inhibitor that targets the interaction between menin and mixed lineage leukemia 1 (MLL1). This interaction is crucial in the development of certain types of leukemia, particularly those involving rearrangements of the MLL1 gene. MIV-6R has shown strong and selective effects in leukemia cells, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MIV-6R involves the use of high-throughput screening methods to identify potential inhibitors of the menin-MLL1 interaction. The compound is then optimized through structure-based design and extensive crystallography studies . The synthetic route typically involves the use of hydroxy- and aminomethylpiperidine compounds, which are modified to enhance their binding affinity and selectivity .

Industrial Production Methods: Industrial production of MIV-6R would likely involve large-scale synthesis using the optimized synthetic route. This would include the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: MIV-6R primarily undergoes interactions with protein targets rather than traditional chemical reactions like oxidation or reduction. Its main activity is as an inhibitor of the menin-MLL1 protein-protein interaction .

Common Reagents and Conditions: The synthesis of MIV-6R involves the use of reagents such as hydroxy- and aminomethylpiperidine compounds. The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) for dissolving the compounds .

Major Products: The major product of the synthesis is MIV-6R itself, which is characterized by its high binding affinity and selectivity for the menin-MLL1 interaction .

Properties

Molecular Formula

C27H35N3O

Molecular Weight

417.6 g/mol

IUPAC Name

4-[3-[4-[(R)-amino-cyclopentyl-phenylmethyl]piperidin-1-yl]propoxy]benzonitrile

InChI

InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2/t27-/m1/s1

InChI Key

AUWUGRCKTQSGJY-HHHXNRCGSA-N

Isomeric SMILES

C1CCC(C1)[C@@](C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N

SMILES

C1CCC(C1)C(C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N

Canonical SMILES

C1CCC(C1)C(C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MIV-6R;  MIV 6R;  MIV6R;  VU0516310-1;  VU0516310 1;  VU05163101; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile

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